molecular formula C7H7ClF2N2 B1319448 2,4-Difluoro-benzamidine hydrochloride CAS No. 885957-21-1

2,4-Difluoro-benzamidine hydrochloride

Cat. No. B1319448
M. Wt: 192.59 g/mol
InChI Key: WKFTUPMWPSKTKT-UHFFFAOYSA-N
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Description

2,4-Difluoro-benzamidine hydrochloride, also known as 2,4-DFBA, is a chemical compound with the molecular formula C7H7ClF2N2 . It has a molecular weight of 192.59 g/mol .


Molecular Structure Analysis

The IUPAC name for 2,4-Difluoro-benzamidine hydrochloride is 2,4-difluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H3,10,11);1H .


Physical And Chemical Properties Analysis

2,4-Difluoro-benzamidine hydrochloride has a molecular weight of 192.59 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 192.0265822 g/mol .

Scientific Research Applications

1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Application Summary: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases. The process involves combining suitable aldehydes with four hydrazides .
  • Methods of Application: The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

2. Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases

  • Application Summary: The compound is used in the design of potent dual inhibitors of Factor Xa and Cholinesterases .
  • Methods of Application: The malonamide linker, compared to the glycinamide one, is used as a linker connecting the P1 benzamidine anchoring moiety to the P4 aryl group of novel selective fXa inhibitors .
  • Results: The meta-benzamidine (P1) derivatives bearing 2′,4′-difluoro-biphenyl as the P4 moiety proved to be highly potent reversible fXa-selective inhibitors, achieving inhibition constants (Ki) in the low nanomolar range .

3. Optimization of Enzyme Activity Assays

  • Application Summary: The compound is used in enzyme activity assays for the protease trypsin .
  • Methods of Application: The application involves the use of the compound as a competitive inhibitor at its IC 50 concentration .
  • Results: The relative inhibition is defined as the percentage of inhibited enzyme and the absolute inhibition as the difference between inhibited and uninhibited enzyme activity .

Safety And Hazards

When handling 2,4-Difluoro-benzamidine hydrochloride, it’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,4-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFTUPMWPSKTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602226
Record name 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-benzamidine hydrochloride

CAS RN

885957-21-1
Record name 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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